molecular formula C10H14F3NO5S B1397976 tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 630121-86-7

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1397976
CAS No.: 630121-86-7
M. Wt: 317.28 g/mol
InChI Key: FXWRRWKJFCPRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Properties

The compound tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 630121-86-7) is a heterocyclic sulfonate ester with the molecular formula C₁₀H₁₄F₃NO₅S and a molecular weight of 317.28 g/mol . Its structure features three key components:

  • A 2,5-dihydro-1H-pyrrole ring, a partially saturated five-membered heterocycle with one nitrogen atom.
  • A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective group for the pyrrole nitrogen.
  • A trifluoromethanesulfonyloxy (triflyloxy) substituent at the 3-position, a strong electron-withdrawing group and leaving group.

The SMILES notation (CC(C)(C)OC(=O)N1CC=C(C1)OS(=O)(=O)C(F)(F)F) and IUPAC name (tert-butyl 3-(trifluoromethylsulfonyloxy)-2,5-dihydropyrrole-1-carboxylate) reflect these structural features. X-ray crystallography and NMR data (not explicitly provided in sources) would typically confirm the trigonal-bipyramidal geometry of the sulfur atom in the triflyl group and the puckered conformation of the dihydropyrrole ring.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₀H₁₄F₃NO₅S
Molecular Weight 317.28 g/mol
Boiling Point Not reported
Density Not reported
SMILES CC(C)(C)OC(=O)N1CC=C(C1)OS(=O)(=O)C(F)(F)F

Historical Context in Organofluorine Chemistry

The compound’s triflyloxy group (–OSO₂CF₃) exemplifies advancements in organofluorine chemistry , a field rooted in 19th-century discoveries. Key milestones include:

  • 1862 : Alexander Borodin’s pioneering work on halogen exchange reactions.
  • 1930s : Industrial synthesis of trifluoromethylated aromatics via Swarts reactions (e.g., SbF₃/HF systems).
  • 1980s–2000s : Development of electrophilic trifluoromethylating reagents (e.g., Umemoto’s sulfonium salts, Togni’s hypervalent iodine reagents).

Properties

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyloxy)-2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWRRWKJFCPRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732588
Record name tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630121-86-7
Record name tert-Butyl 3-[[(trifluoromethyl)sulfonyl]oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630121-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Synthesis

The process begins with the synthesis of a suitable pyrrole precursor, often a 2,5-dihydro-1H-pyrrole derivative, which can be prepared via:

Introduction of the Trifluoromethylsulfonyl (Triflyl) Group

The triflyl group is introduced through sulfonylation reactions using trifluoromethanesulfonyl chloride (triflyl chloride):

R–NH2 + CF3SO2Cl → R–N–SO2–CF3 + HCl

This step is typically performed under inert atmosphere (nitrogen or argon), with a base such as pyridine or triethylamine to scavenge HCl, ensuring selective sulfonylation at the amino or hydroxyl sites.

Formation of the O-Triflyl Ether

The sulfonylation of hydroxyl groups (if present) yields the O-triflyl ether:

R–OH + CF3SO2Cl → R–O–SO2–CF3 + HCl

This step is performed in dry dichloromethane at low temperature (0–5°C) to control reactivity and prevent side reactions.

Esterification with Tert-Butyl Group

The esterification of the pyrrole carboxylate is achieved via reaction with tert-butyl alcohol derivatives, often using di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate in the presence of a base (e.g., triethylamine):

Pyrrole-COOH + (Boc)2O → Pyrrole-CO–O–tBu + by-products

Alternatively, direct esterification can be performed using tert-butyl alcohol with activating agents like dicyclohexylcarbodiimide (DCC).

Representative Synthetic Route

Step Description Reagents & Conditions References
1 Synthesis of pyrrole core Cyclization of amino acids or aldehydes ,
2 Nitration or halogenation (if needed) N/A N/A
3 Sulfonylation with triflyl chloride CF3SO2Cl, pyridine, 0°C to room temperature ,
4 Formation of O-triflyl ether CF3SO2Cl, dry dichloromethane, 0–5°C ,
5 Esterification with tert-butyl alcohol derivatives Boc2O, triethylamine, dry conditions ,
6 Purification Column chromatography, recrystallization Standard

Data Tables Summarizing the Methods

Process Step Reagents Solvent Temperature Yield/Notes References
Pyrrole core synthesis Amino acids, aldehydes Various Reflux Variable ,
Sulfonylation CF3SO2Cl, pyridine Dichloromethane 0–25°C High selectivity ,
O-Triflyl formation CF3SO2Cl Dichloromethane 0–5°C Controlled addition ,
Esterification Boc2O, triethylamine DCM or Dioxane Room temp 70–90% ,

Notable Research Findings

  • The sulfonylation with triflyl chloride is highly efficient when performed under inert atmosphere with pyridine as both solvent and base, minimizing side reactions.
  • The formation of the O-triflyl ether is sensitive to moisture; thus, dry conditions are critical.
  • Esterification with tert-butyl groups is optimized using Boc2O in the presence of tertiary amines, providing high purity products suitable for further functionalization.
  • Purification techniques such as flash chromatography and recrystallization are essential to isolate the final compound with >95% purity.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Agents : Research indicates that compounds with trifluoromethylsulfonyl groups exhibit enhanced biological activity against cancer cells. The unique structure of tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate may contribute to its potential as an anticancer agent by inhibiting specific cellular pathways involved in tumor growth.
  • Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties. The incorporation of the trifluoromethyl group may enhance lipophilicity, improving membrane permeability and efficacy against bacterial strains.

Agrochemicals

The compound's unique properties make it suitable for development as a pesticide or herbicide:

  • Pesticidal Properties : Compounds with similar structures have been evaluated for their ability to disrupt pest metabolism or reproduction. The trifluoromethylsulfonyl moiety can enhance the environmental stability of agrochemicals, leading to prolonged efficacy in agricultural applications.

Materials Science

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced materials. Its reactive functional groups can facilitate polymerization processes that yield high-performance polymers with desirable mechanical and thermal properties.
  • Coatings : Due to its chemical stability and resistance to degradation, it may be incorporated into coatings that require durability and resistance to harsh environmental conditions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of trifluoromethylsulfonamide derivatives, demonstrating that modifications similar to those found in this compound led to significant cytotoxicity against various cancer cell lines .

Case Study 2: Agrochemical Development

In research conducted by agrochemical firms, compounds featuring the trifluoromethylsulfonyl group were tested for their effectiveness against specific pests. Results indicated that these compounds exhibited higher toxicity levels compared to traditional pesticides, suggesting a promising avenue for pest control strategies .

Mechanism of Action

The mechanism by which tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves the interaction of the trifluoromethylsulfonyl group with molecular targets. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent at Position 3 Key Functional Groups Purity (%) Primary Applications
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate 630121-86-7 Trifluoromethylsulfonyloxy (SO₂CF₃) Triflyl leaving group, tert-butyl carbamate 98 Cross-coupling reactions
tert-Butyl 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate (BD767210) 693826-97-0 Trifluoromethyl (CF₃) Electron-withdrawing CF₃, tert-butyl carbamate 95–97 Medicinal chemistry intermediates
(R)-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate 1956437-29-8 Trifluoromethylsulfonyloxy (SO₂CF₃), trityl Trityl protecting group, methyl ester N/A Stereoselective synthesis

Key Differences and Implications :

Substituent Reactivity: The target compound (630121-86-7) contains a triflyl group (SO₂CF₃), a superior leaving group compared to BD767210’s trifluoromethyl (CF₃) group. This makes the former highly reactive in nucleophilic substitutions and cross-coupling reactions, whereas BD767210 serves as a stable scaffold for drug candidates due to its electron-withdrawing but non-leaving CF₃ group .

Synthetic Utility: The target compound’s tert-butyl carbamate group simplifies deprotection under acidic conditions, enabling streamlined downstream modifications. In contrast, the trityl group in 1956437-29-8 requires milder deprotection methods (e.g., hydrogenolysis), limiting its compatibility with sensitive substrates .

Commercial Viability :

  • Both the target compound and BD767210 are commercially available in gram-scale quantities (), facilitating their adoption in high-throughput screening. The trityl derivative (1956437-29-8) is less commonly stocked, reflecting niche applications in stereochemistry .

Research Findings and Performance Metrics

Reactivity in Cross-Coupling Reactions :

  • The target compound demonstrated a 74.2% yield in a Suzuki-Miyaura coupling with methyl 3-boronate benzoate under Pd(dppf)Cl₂ catalysis (). Comparable analogs lacking the triflyl group (e.g., BD767210) are inert under similar conditions, highlighting the critical role of the SO₂CF₃ moiety in facilitating metal-mediated bond formation .

Thermal and Chemical Stability :

  • The tert-butyl carbamate group in 630121-86-7 enhances thermal stability (evidenced by foam formation in NMR analysis; ), whereas the methyl ester in 1956437-29-8 may hydrolyze under basic conditions, limiting its utility in aqueous-phase reactions .

Biological Activity

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 630121-86-7) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethylsulfonyl group, which is known to enhance the pharmacological properties of organic molecules.

The molecular formula of this compound is C10H14F3NO5S, with a molecular weight of 317.28 g/mol. The structure includes a pyrrole ring and a tert-butyl ester, which contribute to its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrrole moieties often exhibit significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Recent studies have shown that pyrrole derivatives can possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 5 µM . While specific data for this compound is limited, its structural similarities suggest potential activity against bacterial strains.

Anticancer Potential

Pyrrole derivatives are also recognized for their anticancer properties. For example, compounds with similar structures have exhibited significant cytotoxic effects on various cancer cell lines. In one study, related compounds showed IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines . The presence of the trifluoromethylsulfonyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives can often be correlated with their structural features. The incorporation of electron-withdrawing groups such as trifluoromethylsulfonyl can increase the lipophilicity and reactivity of the compound, potentially enhancing its binding affinity to biological targets .

Table 1: Structure-Activity Relationship Insights

Compound TypeKey Structural FeaturesNotable ActivityReference
Pyrrole DerivativeTrifluoromethylsulfonyl groupAntimicrobial (MIC = 5 µM)
Pyrrole AnalogTert-butyl esterAnticancer (IC50 = 7.01 - 14.31 µM)

Case Studies

A detailed investigation into the activity of related pyrrole compounds has provided insights into their mechanisms of action. For instance, certain derivatives have been found to induce apoptosis in cancer cells through the activation of caspase pathways . Additionally, studies suggest that these compounds may inhibit key enzymes involved in tumor growth and metastasis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate to improve yield and selectivity?

  • Methodological Answer : Employ quantum chemical calculations to predict reaction pathways and identify intermediates. For example, ICReDD’s reaction path search methods (combining computational and experimental data) can narrow optimal conditions (e.g., solvent polarity, temperature gradients) to minimize side reactions. Experimental validation should include kinetic profiling and in-situ spectroscopic monitoring (e.g., FT-IR) to track trifluoromethylsulfonyl group activation .
  • Key Parameters :

VariableImpactOptimization Strategy
SolventPolarity affects triflate stabilityUse DFT calculations to screen solvents (ε = 10–20)
TemperatureControls reaction rate and selectivityIsothermal calorimetry to map exothermicity

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use high-resolution NMR (¹H/¹³C/¹⁹F) to confirm the trifluoromethylsulfonyl group’s presence and stereochemistry. X-ray crystallography is critical for resolving the dihydro-pyrrole ring conformation. Mass spectrometry (HRMS-ESI) can validate molecular weight, while IR spectroscopy identifies sulfonate stretching modes (~1350–1450 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA guidelines for sulfonate esters, which are potential alkylating agents. Use fume hoods, nitrile gloves, and PPE. First-aid measures include immediate rinsing for eye/skin contact and medical consultation with the SDS (e.g., CAS 2227206-12-2 protocols) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in kinetic data for reactions involving this compound?

  • Methodological Answer : Apply multi-scale modeling (QM/MM) to reconcile discrepancies between experimental rate constants and theoretical predictions. For example, if experimental activation energy deviates from DFT results, re-evaluate transition-state solvation effects or non-adiabatic coupling. ICReDD’s feedback loop (experimental → computational data refinement) is recommended .
  • Case Study :

Observed Rate (s⁻¹)Predicted Rate (s⁻¹)Discrepancy Source
2.3 × 10⁻³1.1 × 10⁻³Solvent dielectric mismatch

Q. What strategies address challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use membrane separation technologies (e.g., nanofiltration) to isolate the polar sulfonate intermediate. Optimize pH (6–7) to prevent hydrolysis. Preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >95% purity. Cross-reference CRDC subclass RDF2050104 for advanced separation protocols .

Q. How can researchers design reactors to scale up synthesis while maintaining stereochemical control?

  • Methodological Answer : Implement microreactor systems with precise temperature modulation (±0.5°C) to enhance mixing and reduce racemization. Computational fluid dynamics (CFD) simulations (e.g., COMSOL) model flow patterns, while inline PAT tools (e.g., Raman probes) monitor enantiomeric excess in real-time .

Q. What role does the trifluoromethylsulfonyl group play in stabilizing transition states during nucleophilic substitution?

  • Methodological Answer : The strong electron-withdrawing effect of the triflyl group lowers the LUMO energy of the leaving group, facilitating SN2 mechanisms. Use NBO analysis (Gaussian 16) to quantify charge distribution. Compare with tosyl/mesyl analogs to validate kinetic isotope effects .

Data Contradiction Analysis

Q. How to address inconsistencies between computational predictions and experimental yields in cross-coupling reactions using this compound?

  • Methodological Answer : Conduct sensitivity analysis on input parameters (e.g., solvent permittivity, catalyst loading). If DFT predicts higher yields than observed experimentally, check for unaccounted side reactions (e.g., β-hydride elimination) via GC-MS. Refine computational models using ICReDD’s integrated data-driven approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.